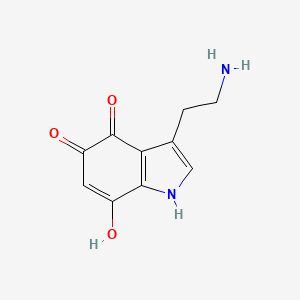

5-Hydroxytryptamine-4,7-dione

概要

説明

5-Hydroxytryptamine, also known as serotonin, mediates numerous physiological processes in the central nervous system (CNS). The diversity of function is at least partly a consequence of the 14 distinct receptors evident in mammals . It acts as a neurotransmitter within the CNS and peripheral nervous system, in addition to mediating nonneuronal actions in numerous other tissues including the gastrointestinal tract and blood vessels .

Synthesis Analysis

5-Hydroxytryptophan (5-HTP) is produced from tryptophan by tryptophan hydroxylase (TPH), which is present in two isoforms (TPH1 and TPH2). Decarboxylation of 5-HTP yields serotonin (5-hydroxytryptamine, 5-HT) that is further transformed to melatonin . In a two-stage fermentation process, 5-HTP is produced in the first step using a recombinant strain with a semi-rationally engineered aromatic amino acid hydroxylase . In a subsequent step of 5-HTP bioconversion using a recombinant strain harboring a tryptophan decarboxylase, serotonin is produced .

Molecular Structure Analysis

Serotonin can regulate various biological processes by activating thirteen different receptors. These serotonin receptors are divided into seven different classes based on their structure and functions .

Chemical Reactions Analysis

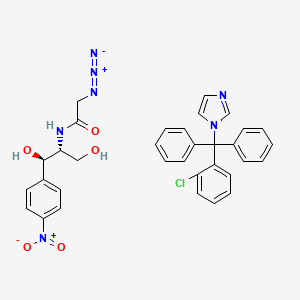

The irreversible activation of O2 is the initial step in this mechanism and utilizes two electrons from BH4 to form a high-valent Fe (IV)O (ferryl) hydroxylating intermediate and 4a-hydroxypterin (4a-HOPH3) . Autoxidation and various enzyme-mediated oxidations of the serotonergic neurotoxin 5,7-dihydroxytryptamine give 5-hydroxytryptamine-4,7-dione and 6,6’-bi(5-hydroxytryptamine-4,7-dione) as the major products .

Physical And Chemical Properties Analysis

5-Hydroxytryptamine (also known as 5-HT, serotonin) is one of the monoamine neurotransmitters which is distributed widely in plasma and brain of mammals and plays important roles in physiological manipulations .

科学的研究の応用

Neurotoxicity and Neurodegeneration

- Neurotoxic Potential in Alzheimer's Disease : 5-Hydroxytryptamine-4,7-dione has been studied for its potential role as a neurotoxin contributing to neurodegeneration in diseases like Alzheimer's. It forms through the oxidation of the neurotransmitter 5-hydroxytryptamine by reactive oxygen and nitrogen species. This compound's instability and reactivity have been investigated to understand its impact on neuronal cells and neurodegenerative diseases (Wrona et al., 2003).

Interaction with Proteins and Enzymes

- Modification of Proteins : Research indicates that 5-Hydroxytryptamine-4,7-dione can covalently modify proteins, particularly those with cysteinyl residues. This modification has implications for enzyme deactivation and the degeneration of serotonergic neurons, which could be relevant to disorders like Alzheimer's and the effects of certain drugs (Jiang et al., 2004).

Inhibition of Enzymatic Activity

- Inactivation of Tryptophan Hydroxylase : The compound has been shown to inactivate tryptophan hydroxylase, a key enzyme in serotonin synthesis. This inactivation is irreversible and might be relevant to the serotonergic neurotoxicity caused by certain drugs like methamphetamine (Wrona & Dryhurst, 2001).

Serotonin Transmission and Neuronal Excitation

- Impact on Hippocampal-Septal Pathway : Studies have explored how 5-Hydroxytryptamine, the precursor of 5-Hydroxytryptamine-4,7-dione, affects neuronal excitation in the hippocampal-septal pathway. This research sheds light on the role of serotonin derivatives in neuronal signal transmission and synaptic efficiency (Hasuo & Akasu, 2001).

Role in Inflammatory Diseases

- Inflammatory Bowel Disease : The compound's formation in the intestine has been studied in the context of inflammatory bowel diseases. Research indicates that it could be generated by neutrophil myeloperoxidase in inflammatory tissue, contributing to the development of conditions like Crohn’s disease and ulcerative colitis (Suga et al., 2021).

Receptor Antagonism

- 5-Hydroxytryptamine Receptor Antagonism : Studies have also been conducted on compounds structurally related to 5-Hydroxytryptamine-4,7-dione, such as 1‐Thia‐4,7‐diaza‐spiro[4.4]nonane‐3,6‐dione, which acts as a 5‐hydroxytryptamine 6 (5‐HT6) receptor antagonist. This research is crucial for understanding the broader implications of serotonin-related compounds in various neurological processes (Hostetler et al., 2014).

Dual Role in Cellular Health

- Cytotoxic and Cytoprotective Effects : 5-Hydroxytryptamine-4,7-dione exhibits a dual role, acting as both a cytotoxic and cytoprotective agent in neuronal cells. It interacts with oxidative stress pathways and can influence the viability and defense mechanisms of cells (Suga et al., 2017).

Inhibition of Metabolic Enzymes

- Effects on Metabolic Enzymes : The compound inhibits key metabolic enzymes like the alpha-ketoglutarate dehydrogenase and pyruvate dehydrogenase complexes. This inhibition could be significant in understanding its role in neurodegeneration and drug-induced neuronal damage (Jiang & Dryhurst, 2002).

Measurement Techniques

- Detection in the Brain : Techniques for the detection of 5-Hydroxytryptamine and its metabolites like 5-Hydroxytryptamine-4,7-dione in the brain are critical for understanding its real-time dynamics and functions. Voltammetric detection methods have been developed to measure serotonin release, contributing to the study of its behavior in neurological processes (Hashemi et al., 2009).

作用機序

5-Hydroxytryptamine (5-HT, serotonin) mediates numerous physiological processes in the CNS. The diversity of function is at least partly a consequence of the 14 distinct receptors evident in mammals . The present review describes the biochemistry, physiology, and pharmacology of the 5-HT system in the brain .

Safety and Hazards

Dihydroxytryptamines are able to selectively destroy central serotonin neurons when catecholaminergic neurons are protected. Compared to serotonin, 5,6-dihydroxytryptamine (5,6-DHT) and 5,7-dihydroxytryptamine (5,7-DHT) are indole derivatives that acquire their neurotoxicity due to additional hydroxyl groups on the indole ring .

将来の方向性

特性

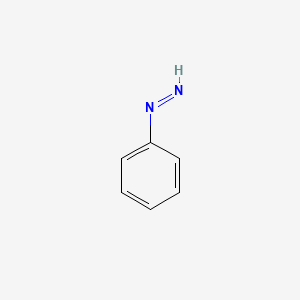

IUPAC Name |

3-(2-aminoethyl)-7-hydroxy-1H-indole-4,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c11-2-1-5-4-12-9-6(13)3-7(14)10(15)8(5)9/h3-4,12-13H,1-2,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVFDKFQRBITDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(C(=CN2)CCN)C(=O)C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80905564 | |

| Record name | 3-(2-Aminoethyl)-7-hydroxy-1H-indole-4,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxytryptamine-4,7-dione | |

CAS RN |

100513-78-8 | |

| Record name | 5-Hydroxytryptamine-4,7-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100513788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Aminoethyl)-7-hydroxy-1H-indole-4,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

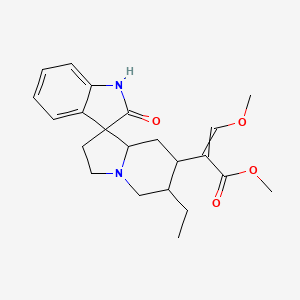

![8,14-Dimethoxy-9-methyl-7-(methylamino)-6,7,8,9-tetrahydro-5H,14H-5,9-epoxy-4b,9a,15-triazadibenzo[b,h]cyclonona[1,2,3,4-jkl]cyclopenta[e]-as-indacen-16-ol](/img/structure/B1210799.png)

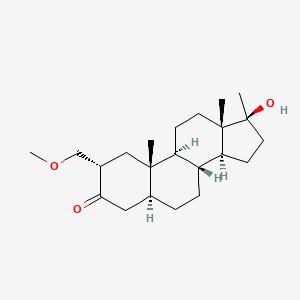

![5-(2-fluoroethenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1210803.png)

![N-[2-(2-methylpropyl)-1,3-dioxo-5-isoindolyl]-2-furancarboxamide](/img/structure/B1210814.png)

![3-Amino-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1210819.png)